1-Bromo-4-(1-cyclopropylideneethyl)benzene
Description
Properties
CAS No. |
671782-20-0 |
|---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
1-bromo-4-(1-cyclopropylideneethyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3 |
InChI Key |
DTVNLJKFIIRHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclopropane Ring Closure with Ethynyl Precursors
A common approach involves constructing the cyclopropylideneethyl moiety through [2+1] cycloaddition or ring-opening reactions. For example, cyclopropylideneethyl groups can be synthesized from ethynyl precursors using transition-metal catalysts or radical initiators.
Procedure Outline (adapted from):
- Step 1 : React 1-ethoxycyclopropoxy)trimethylsilane with benzoic acid derivatives in hexane under reflux.
- Step 2 : Use triphenylphosphine (PPh₃) to mediate the formation of cyclopropylideneethyl intermediates.
- Step 3 : Introduce bromine via electrophilic substitution or cross-coupling reactions.
Key Data :
| Component | Conditions | Yield | Reference |
|---|---|---|---|
| 1-Ethoxycyclopropoxy)trimethylsilane | Hexane, reflux, PPh₃, 3 h | 40–60% | |
| Benzoic acid derivatives | Methanol, RT, 20 h | N/A |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the ethynyl group on the cyclopropane ring, forming a strained cyclopropylideneethyl intermediate. Bromination is typically achieved using Br₂ in inert solvents (e.g., pentane) under dark conditions.
Bromination of Cyclopropylideneethylbenzene
Method 2: Direct Bromination
Bromination of the parent hydrocarbon (4-cyclopropylideneethylbenzene) can be performed using electrophilic bromination agents.
Procedure :
- Substrate : 4-Cyclopropylideneethylbenzene.
- Reagents : Br₂ in pentane with ZnBr₂/montmorillonite clay as catalyst.
- Conditions : RT, inert atmosphere, dark.
Key Data :
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Cyclopropylideneethylbenzene | ZnBr₂/montmorillonite K10 | Pentane | >100% |
Notes :
- The use of montmorillonite clay enhances reactivity and selectivity.
- Excess Br₂ may lead to polybromination; controlled addition is critical.
Cross-Coupling Reactions
Method 3: Heck Reaction for Cyclopropylideneethyl Group Introduction
Palladium-catalyzed coupling of aryl bromides with cyclopropylideneethyl alkenes offers a regioselective route.
Procedure :
- Substrate : 4-Bromoacetophenone or similar aryl bromides.
- Cyclopropylideneethyl Alkene : Prepared via ring-opening of cyclopropane derivatives.
- Catalyst : Pd(OAc)₂ with phosphine ligands.
- Conditions : DMF, 80–120°C, 12–24 h.
Key Data :
| Catalyst System | Ligand | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | 70–85% | |
| PdCl₂ | CuI, N,N'-dimethylethylene diamine | Toluene | 64–77% |
Mechanistic Insight :
The Heck reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the cyclopropylideneethyl alkene. Reductive elimination forms the C–C bond.
One-Pot Synthesis Strategies
Method 4: Combined Cyclopropanation and Bromination
Recent advances enable sequential cyclopropanation and bromination in a single pot.
Procedure :
- Step 1 : React 4-ethylbenzene with ethynyl precursors to form cyclopropylideneethyl intermediates.
- Step 2 : Brominate in situ using Br₂ or NBS.
Key Data :
| Step 1 Reagent | Step 2 Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-Ethoxycyclopropoxy)trimethylsilane | Br₂ | Hexane/CH₂Cl₂ | 60–75% |
Advantages :
Comparison of Preparation Methods
| Method | Key Steps | Yield | Catalyst/Ligand | Scalability |
|---|---|---|---|---|
| Cyclopropylideneethyl Group Formation | Cyclopropane ring closure, bromination | 40–100% | ZnBr₂/montmorillonite | Moderate |
| Direct Bromination | Electrophilic substitution | >100% | ZnBr₂/montmorillonite | High |
| Heck Reaction | Pd-catalyzed cross-coupling | 64–85% | Pd(OAc)₂/PPh₃ | Moderate |
| One-Pot Synthesis | Sequential cyclopropanation/bromination | 60–75% | None | High |
Challenges and Optimizations
- Polybromination : Excess Br₂ or poor catalyst control leads to side products. Mitigated by using ZnBr₂/montmorillonite.
- Regioselectivity : Heck reactions require precise ligand tuning to avoid undesired isomers.
- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance Pd catalytic activity.
Applications and Derivatives
1-Bromo-4-(1-cyclopropylideneethyl)benzene serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-cyclopropylideneethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopropylideneethylbenzene.
Scientific Research Applications
1-Bromo-4-(1-cyclopropylideneethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-cyclopropylideneethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles. The cyclopropylideneethyl group can influence the reactivity and stability of the compound, affecting its interaction with various molecular pathways .
Comparison with Similar Compounds
Structural and Electronic Effects
- Cyclopropane vs. Cyclohexyl/tert-Alkyl Groups :
- The cyclopropane ring in 1-bromo-4-(1-cyclopropylideneethyl)benzene introduces significant steric strain and electron-withdrawing effects compared to bulkier but less strained substituents like trans-4-n-propylcyclohexyl () or tert-pentyl (). This strain may enhance reactivity in cross-coupling reactions, similar to how cyclopropane-containing compounds participate in ring-opening reactions.
- Trifluoromethyl-cyclopropyl analogs () exhibit enhanced electronegativity, making them suitable for applications requiring electron-deficient aromatic systems.
Reactivity in Cross-Coupling Reactions
- Palladium-Catalyzed Reactions :
- Analogs like 1-bromo-4-(difluoromethoxy)benzene () show high reactivity in Pd-catalyzed arylations with heteroarenes (72–93% yields), attributed to the electron-withdrawing difluoromethoxy group activating the bromine for oxidative addition.
- Suzuki-Miyaura coupling () is feasible for bromobenzene derivatives with alkyl/aryl substituents, though bulky groups (e.g., cyclopentyl in ) may reduce reaction efficiency.
Spectroscopic and Analytical Data
- NMR and MS Characterization :
Biological Activity
1-Bromo-4-(1-cyclopropylideneethyl)benzene, also known by its CAS number 671782-20-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H13Br
- Molecular Weight : 239.14 g/mol
- Structure : The compound features a bromine atom attached to a benzene ring, with a cyclopropylideneethyl group as a substituent.
Biological Activity Overview
The biological activity of 1-Bromo-4-(1-cyclopropylideneethyl)benzene has been investigated in various studies, focusing on its toxicity and potential therapeutic applications.
Toxicity Studies
Research has indicated that the compound may exhibit significant toxicity levels, particularly in acute exposure scenarios. One notable study conducted on rats revealed:
- Median Lethal Concentration (LC50) : 18,000 mg/m³ for inhalation exposure.
- Effects Observed : Loss of righting reflex, lethargy, tremors, and weight loss were noted at higher concentrations .
Case Studies
A detailed examination of case studies involving similar compounds can provide insights into the potential biological activities of 1-Bromo-4-(1-cyclopropylideneethyl)benzene.
Case Study: Antimicrobial Activity
One study explored the antimicrobial properties of structurally similar brominated compounds. The findings suggested that brominated aromatic compounds often exhibit varying degrees of antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
Research Findings
Recent research highlights the need for further investigation into the biological implications of 1-Bromo-4-(1-cyclopropylideneethyl)benzene. Key findings include:
- Potential as an Intermediate : The compound may serve as an intermediate in the synthesis of more complex molecules with therapeutic potential.
- Lack of Comprehensive Toxicity Data : There is a significant gap in comprehensive toxicity data for this specific compound, necessitating further studies to understand its safety profile and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
